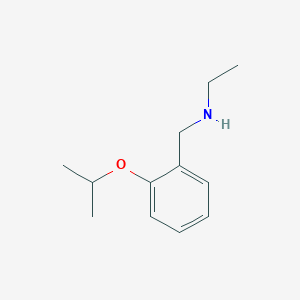
2-(4-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide
Übersicht
Beschreibung
2-(4-Aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, an amine group, and an acetamide moiety, making it a versatile molecule for scientific research and industrial use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide typically involves the following steps:
Piperidine Derivative Formation: Piperidine is reacted with an appropriate reagent to introduce the amine group at the 4-position.
Acetylation: The resulting piperidine derivative is then acetylated to form the acetamide group.
Alkylation: The amine group is alkylated with 3-methylbutyl bromide to introduce the N-(3-methylbutyl) moiety.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Nucleophilic substitution reactions often use alkyl halides and strong bases.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Secondary amines
Substitution: Alkylated amines
Wissenschaftliche Forschungsanwendungen
2-(4-Aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The amine group interacts with biological targets such as enzymes and receptors.
Pathways Involved: The compound may modulate signaling pathways related to cellular processes and disease states.
Vergleich Mit ähnlichen Verbindungen
2-(4-Aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide is compared with similar compounds to highlight its uniqueness:
2-(4-Aminopiperidin-1-yl)ethanol: Similar structure but lacks the acetamide group.
2-(4-Aminopiperidin-1-yl)-N-methylacetamide: Similar structure but with a methyl group instead of 3-methylbutyl.
2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol: Similar core structure but with a cyclopentanol group.
Eigenschaften
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-10(2)3-6-14-12(16)9-15-7-4-11(13)5-8-15/h10-11H,3-9,13H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIJLNOJHWQKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[3-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1462558.png)
![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462559.png)






![N-(3-methoxypropyl)tricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B1462575.png)


